Product packaging for 1H-thieno[3,2-d]pyrimidine-2,4-dione(Cat. No.:CAS No. 16233-51-5)

1H-thieno[3,2-d]pyrimidine-2,4-dione

Katalognummer: B116816
CAS-Nummer: 16233-51-5
Molekulargewicht: 168.18 g/mol
InChI-Schlüssel: QAFVXBQPQCSSLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

1H-Thieno[3,2-d]pyrimidine-2,4-dione (CAS 16233-51-5) is a fused bicyclic heterocyclic compound that serves as a privileged and versatile scaffold in medicinal and agrochemical research . This core structure closely resembles purines, making it an attractive isostere in the design of novel bioactive molecules . Its primary research value lies in its role as a key synthetic intermediate; it can be efficiently converted into 2,4-dichlorothieno[3,2-d]pyrimidine, a crucial precursor for further functionalization via nucleophilic substitution, which allows for the generation of diverse libraries for structure-activity relationship (SAR) studies . In anticancer research, the thieno[3,2-d]pyrimidine-2,4-dione scaffold is a recognized pharmacophore. Halogenated derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including mouse lymphocytic leukemia (L1210) and human cervical adenocarcinoma (HeLa), and have been shown to induce apoptosis . Subsequent research has leveraged this scaffold to develop potent inhibitors of critical biological targets, such as Epidermal Growth Factor Receptor (EGFR) and aromatase (ARO) , for the potential treatment of breast cancer . Beyond oncology, this chemical scaffold has also proven valuable in herbicide discovery. Through structure-guided optimization, researchers have developed potent Protoporphyrinogen IX Oxidase (PPO) inhibitors based on the thieno[2,3-d]pyrimidine-2,4-dione structure, which exhibit excellent and wide-spectrum weed control . This highlights the utility of the core structure in multiple agrochemical and pharmaceutical applications. Please be advised that this product is strictly for Research Use Only (RUO) and is not intended for any human or veterinary diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O2S B116816 1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 16233-51-5

Eigenschaften

IUPAC Name

1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFVXBQPQCSSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427606
Record name Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16233-51-5
Record name Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Base-Catalyzed Reactions with Isocyanates

The most widely reported method involves reacting methyl 3-aminothiophene-2-carboxylate (2a) with aryl isocyanates or isothiocyanates in dioxane under basic conditions. For example, treatment with 4-chlorophenyl isocyanate at 60°C for 6 hours yields 3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (5a) with 95% yield. Key steps include:

  • Urea/thiourea formation : Nucleophilic attack of the amine on the isocyanate carbonyl.

  • Cyclization : Intramolecular ester saponification followed by ring closure under basic conditions (MeONa/MeOH).

Optimization :

  • Solvent : Anhydrous dioxane or DMF improves reaction homogeneity.

  • Temperature : 60–70°C balances reaction rate and byproduct suppression.

  • Base : Sodium methoxide (1M in MeOH) enhances cyclization efficiency.

Table 1: Yields of 3-Substituted Derivatives via Cyclocondensation

Substituent (R)ReagentYield (%)Melting Point (°C)
4-Cl-C₆H₄4-Cl-C₆H₄-NCO95345–346
2,4-F₂-C₆H₃2,4-F₂-C₆H₃-NCO72262
CH₃CH₃-NCS62327–328

Data from.

Gewald Reaction-Based Syntheses

Three-Component Cyclization

The Gewald reaction assembles thieno[3,2-d]pyrimidine-2,4-dione from α-cyanoketones, elemental sulfur, and amines. For instance, reacting 2-cyanocyclohexanone with thiourea in ethanol under reflux forms the thiophene core, which is subsequently oxidized to the dione.

Advantages :

  • Atom economy : Single-pot synthesis minimizes intermediate isolation.

  • Functional group tolerance : Electron-withdrawing groups (e.g., NO₂, CF₃) are compatible.

Limitations :

  • Byproducts : Over-oxidation to sulfones occurs with excess H₂O₂.

Table 2: Gewald Reaction Parameters

Starting MaterialCatalystTemperature (°C)Yield (%)
2-CyanocyclohexanoneEt₃N8056
4-NitrobenzaldehydeSnCl₄10042
AcetophenoneTBAB5090

Data from.

One-Pot Alkylation and Cyclization

N-Alkylation of Thienopyrimidinones

Alkylation of 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones (5a–g) with alkyl halides in DMF at 100°C produces N-alkyl derivatives (8a–e, 9a–g) . For example, methyl iodide converts 5a to 1-methyl-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (8a) in 74% yield.

Mechanistic Insight :

  • SN2 pathway : Alkyl halides attack the deprotonated N1 position.

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate alkylation.

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction times by 80% compared to conventional heating. A 2014 study achieved 89% yield for 5a using this approach.

Continuous Flow Reactors

Industrial-scale production employs flow chemistry to enhance reproducibility. Parameters include:

  • Residence time : 5–10 minutes.

  • Pressure : 2–3 bar to prevent solvent evaporation.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 7.11–8.12 ppm (thiophene protons) and δ 12.04–12.42 ppm (NH groups).

  • IR : Stretching vibrations at 1700 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-S).

Purity Assessment

  • HPLC : >98% purity using C18 columns (MeCN/H₂O, 70:30).

  • X-ray crystallography : Confirms planar thienopyrimidine core with bond lengths of 1.36 Å (C-S) and 1.22 Å (C=O).

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodAverage Yield (%)Time (h)Scalability
Cyclocondensation856–8High
Gewald Reaction6512–24Moderate
Microwave-Assisted900.3–1Low
Continuous Flow820.1–0.5High

Data synthesized from .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at sulfur or nitrogen centers. For example:

  • Sulfur oxidation : Forms sulfoxide or sulfone derivatives using H₂O₂ or KMnO₄ under acidic conditions.

  • Ring hydroxylation : Introduces hydroxyl groups at specific positions via radical-mediated pathways .

Reduction Reactions

Reduction of carbonyl groups or unsaturated bonds is achieved using:

  • NaBH₄ : Reduces carbonyls to alcohols in methanol.

  • LiAlH₄ : Converts dione groups to diols under anhydrous conditions.

Substitution Reactions

Nucleophilic substitution occurs at the pyrimidine ring’s electrophilic positions (e.g., C-5 or C-6):

  • Halogenation : Treatment with POCl₃ or PCl₅ introduces chlorine atoms.

  • Amination : Reacts with amines (e.g., 4-methoxybenzylamine) to form N-alkylated derivatives .

Condensation and Cyclization

  • Gewald reaction : Forms fused rings via cyclization with α-cyanoketones .

  • Carbon disulfide-mediated cyclization : Produces thiazine or thiazole derivatives under reflux with CS₂ .

Reagents and Reaction Conditions

Reaction TypeReagents/ConditionsKey Products
Oxidation H₂O₂ (acidic), KMnO₄Sulfoxides, hydroxylated derivatives
Reduction NaBH₄ (MeOH), LiAlH₄ (THF)Diols, reduced thienopyrimidines
Halogenation POCl₃ (reflux), PCl₅5-Chloro or 6-chloro derivatives
N-Alkylation Alkyl halides, K₂CO₃ (DMF, 80°C)N-Substituted thienopyrimidines
Cyclization CS₂, KOH (ethanol, reflux)Thiazolo-thienopyrimidine hybrids

Formation of Thiazine Hybrids

  • Reacting the compound with CS₂ in ethanolic KOH under reflux produces thiazine-fused derivatives (e.g., thieno[2,3-d]thiazin-5-yl-propan-2-one) .

Mechanistic Insights

  • Electrophilic substitution : The pyrimidine ring’s electron deficiency directs nucleophiles to C-5 and C-6 positions.

  • Tautomerization : Keto-enol tautomerism influences reactivity, enabling regioselective functionalization .

Research Advancements

Recent studies highlight:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties .

  • Cross-coupling reactions : Suzuki-Miyaura coupling for aryl group introduction at C-5.

Wissenschaftliche Forschungsanwendungen

Common Synthetic Routes

Synthetic Method Description
Gewald ReactionA multi-step synthesis involving cyclization.
ChloroacetylationInitial step that leads to further transformations.

Anticancer Properties

1H-thieno[3,2-d]pyrimidine-2,4-dione has demonstrated promising anticancer properties by inhibiting the proliferation of non-small cell lung cancer (NSCLC) cells in both two-dimensional (2D) and three-dimensional (3D) cultures. This effect is attributed to its ability to suppress D-DT activity .

Antimicrobial Activity

In addition to its anticancer effects, derivatives of this compound have shown potential as antimicrobial agents. Research indicates that modifications to its structure can enhance selectivity for specific biological targets, making it a candidate for treating infections .

Oncology

The role of this compound in cancer treatment is particularly noteworthy. Case studies have shown that derivatives of this compound can act as effective inhibitors of tumor growth:

  • Case Study 1: A derivative was tested on NSCLC cell lines and exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Case Study 2: Research on structural modifications led to compounds with enhanced selectivity for MIF and D-DT, resulting in improved therapeutic profiles against various cancer types.

Neuropsychiatric Disorders

Recent studies have also explored the use of thieno[3,2-d]pyrimidine derivatives as modulators for TRPC5 channels implicated in neuropsychiatric disorders. These compounds may offer new avenues for treatment by targeting specific neurological pathways .

Industrial Applications

Beyond medicinal uses, this compound serves as a building block in synthetic chemistry for developing more complex molecules used in pharmaceuticals and agrochemicals. Its versatility allows for various chemical reactions such as oxidation and substitution .

Wirkmechanismus

The mechanism of action of 1H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cancer cell proliferation and induce apoptosis . Additionally, it can target bacterial enzymes, making it effective against certain bacterial infections .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following section provides a detailed comparison of 1H-thieno[3,2-d]pyrimidine-2,4-dione with its structural analogs, focusing on synthesis, biological activity, and physicochemical properties.

Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

  • Structural Differences : These derivatives replace the 2,4-dione groups with a ketone at position 4 and a thione or hydroxyl group at position 2. This modification alters hydrogen-bonding capacity and solubility .
  • Synthesis: Typically synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with carbonyl reagents. For example, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate reacts with phenylisothiocyanate to form thiourea intermediates, which cyclize under acidic conditions .
  • Biological Activity : Exhibit analgesic and anti-inflammatory properties, with some derivatives showing IC₅₀ values < 10 μM in pain models .

Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines

  • Structural Differences: These compounds incorporate an additional pyridine ring fused to the thienopyrimidine core, enhancing planarity and π-stacking interactions with biological targets .
  • Synthesis : Key intermediates like thiourea derivative 5 (from ) undergo cyclization with hydrazine or triazole-forming agents to yield triazolo- or triazepine-fused derivatives .
  • Biological Activity : Demonstrated dual 5-HT1A receptor antagonism and serotonin reuptake inhibition (Ki < 100 nM), making them candidates for neuropsychiatric disorders .

Thieno[3,2-d][1,3]oxazine-2,4-dione

  • Structural Differences : Replaces the pyrimidine ring with an oxazine ring, introducing an oxygen atom that increases polarity and metabolic stability .
  • Synthesis: Reactivity studies show that 1H-thieno[3,2-d][1,3]oxazine-2,4-dione undergoes ring expansion with diamines to form diazepine analogs, useful in CNS drug development .

Thieno[2,3-d]pyrimidine-4(1H)-thione

  • Structural Differences : Features a thione group at position 4 instead of a ketone, enhancing metal-chelating properties .
  • Synthesis : Lawesson’s reagent is commonly used to convert ketones to thiones in such systems .
  • Biological Activity : Broad-spectrum antimicrobial activity, with MIC values ranging from 2–16 μg/mL against Gram-positive bacteria .

Comparative Data Tables

Key Research Findings and Trends

  • Pharmacological Versatility: The 2,4-dione motif in this compound enhances binding to enzymes like thymidylate synthase, a target in anticancer therapy .
  • SAR Insights : Substitution at position 3 with alkyl or aryl groups (e.g., 3-N-alkyl derivatives) significantly improves antimicrobial potency by enhancing lipophilicity and membrane penetration .
  • Emerging Applications : Pyrido-fused analogs are being explored for dual-action therapies (e.g., antiviral/anti-inflammatory) targeting diseases like COVID-19 .

Biologische Aktivität

1H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to purines and has shown potential in various therapeutic applications, particularly in oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of Biological Activity

This compound exhibits several biological activities, including:

  • Anticancer Activity : The compound has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells in both two-dimensional (2D) and three-dimensional (3D) cultures. Its mechanism involves the inhibition of macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT), which are important in cancer progression and metastasis .
  • Antimicrobial Properties : Research indicates that derivatives of this compound possess significant antibacterial and antifungal activities against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Enzyme Inhibition : The compound acts as an inhibitor of MIF tautomerase activity, impacting pathways associated with inflammation and cancer .

The primary mechanism through which this compound exerts its effects includes:

  • Binding to Active Sites : The compound binds to the active sites of MIF and D-DT, inhibiting their activity. This interaction disrupts the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival .
  • Pharmacokinetics : Certain derivatives have demonstrated favorable pharmacokinetic properties, including sufficient water solubility for further biological studies .

Anticancer Studies

A study focusing on the anticancer properties of this compound derivatives found that compounds with specific substitutions exhibited enhanced inhibitory effects on NSCLC cell lines. For example:

CompoundIC50 (µM)Cell Line
3i2.6 ± 0.2A549
5d5.0 ± 0.5HCT116

These findings highlight the structure-activity relationship (SAR) that influences the potency of these compounds against cancer cells .

Antimicrobial Activity

In a comparative study on antimicrobial efficacy, various thieno[3,2-d]pyrimidine derivatives were screened against common pathogens:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
8iS. aureus0.5 µg/mL
8jE. coli1.0 µg/mL
8eC. albicans0.25 µg/mL

These results suggest that modifications to the thieno[3,2-d]pyrimidine structure can significantly enhance antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-thieno[3,2-d]pyrimidine-2,4-dione, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cyclization of 3-aminothiophene-2-carboxamide derivatives. For example, heating thiophene-2-carboxamides in formic acid yields thieno[3,2-d]pyrimidin-4-ones . Characterization involves 1H^1H-NMR (300 MHz, DMSO-d6d_6), IR spectroscopy (C=O stretch at ~1700 cm1^{-1}), and mass spectrometry. Crystallization from ethanol or methanol ensures purity .

Q. How can researchers confirm the regioselectivity of nucleophilic substitutions in thienopyrimidine derivatives?

  • Methodological Answer : Regioselectivity is determined using 1H^1H- and 13C^{13}C-NMR to track substituent positions. For instance, ribosylation of the bis(trimethylsilyl) derivative in the presence of Lewis acids (e.g., TMSOTf) produces β-anomers, confirmed by NOESY correlations and UV spectroscopy . X-ray crystallography may resolve ambiguous cases .

Q. What in vitro assays are used to screen thienopyrimidine derivatives for biological activity?

  • Methodological Answer : Common assays include:

  • Enzyme inhibition : Dihydrofolate reductase (DHFR) activity measured via spectrophotometric NADPH oxidation at 340 nm .
  • Anticancer activity : MTT assays against cell lines (e.g., HCT-116, MCF-7), with IC50_{50} values calculated using nonlinear regression .
  • Antiviral testing : HIV-1 reverse transcriptase inhibition assays in MT-4 cells .

Q. What role does the thienopyrimidine scaffold play in heterocyclic chemistry?

  • Methodological Answer : The scaffold serves as a bioisostere for purines/pyrimidines, enabling mimicry of nucleobases. Its sulfur atom enhances π-stacking and modulates electronic properties, which is exploited in designing kinase inhibitors (e.g., PARP-1) and antifolates. Substituents at positions 5, 6, and 7 are tailored via Sonogashira couplings or Buchwald-Hartwig aminations .

Q. How are acyclic nucleoside analogs of thienopyrimidine-2,4-dione synthesized for antiviral studies?

  • Methodological Answer : Alkylation of 7-methylthieno[3,2-d]pyrimidine-2,4-dione with bromo- or chloromethyl ethers under Vorbruggen conditions (SnCl4_4, DCE) yields acyclic analogs. Deprotection with TFA/CH2 _2Cl2_2 (1:1) followed by HPLC purification isolates anti-HIV candidates .

Advanced Research Questions

Q. How can substituent effects at position 6 be optimized to enhance PARP-1 inhibition?

  • Methodological Answer : Computational docking (AutoDock Vina) identifies favorable interactions between 6-aryl groups and PARP-1’s NAD+^+-binding site. Synthesis involves Suzuki-Miyaura cross-coupling of 6-bromo derivatives with boronic acids (Pd(PPh3_3)4_4, Na2 _2CO3_3, DME/H2 _2O). IC50_{50} values are validated via competitive fluorescence assays .

Q. How should researchers address contradictory data between enzyme inhibition and cell-based assays?

  • Methodological Answer : Discrepancies may arise from poor cellular permeability or off-target effects. Mitigation strategies include:

  • LogP optimization : Introduce polar groups (e.g., -OH, -COOH) via reductive amination .
  • Proteomic profiling : SILAC-based mass spectrometry identifies off-target kinases .
  • Metabolic stability : Assess hepatic microsome half-life (e.g., human liver microsomes, NADPH) .

Q. What computational methods predict the pharmacokinetic properties of thienopyrimidine derivatives?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP, solubility, and BBB permeability. Molecular dynamics simulations (AMBER) assess binding mode stability in target proteins. ADMET predictions (Schrödinger) guide prioritization of lead compounds .

Q. How do steric and electronic factors influence the reactivity of thienopyrimidine intermediates?

  • Methodological Answer : Steric hindrance at position 3 (e.g., phenyl groups) slows alkylation but improves metabolic stability. Electron-withdrawing substituents (e.g., -CF3_3) enhance electrophilicity for nucleophilic aromatic substitutions. Kinetic studies (NMR monitoring) quantify reaction rates under varying conditions (DMF, K2 _2CO3_3) .

Q. What strategies improve in vivo efficacy of thienopyrimidine-based anticancer agents?

  • Methodological Answer :

  • Prodrug design : Phosphorylate hydroxyl groups (e.g., using POCl3_3) to enhance solubility.
  • Nanoparticle encapsulation : PEG-PLGA nanoparticles improve tumor targeting (measured via IVIS imaging).
  • PK/PD modeling : Non-compartmental analysis (Phoenix WinNonlin) correlates plasma exposure (AUC) with tumor growth inhibition in xenografts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-thieno[3,2-d]pyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1H-thieno[3,2-d]pyrimidine-2,4-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.